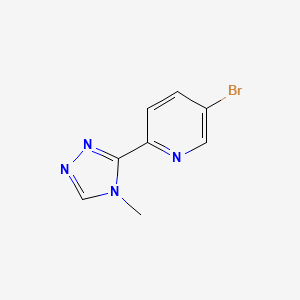

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-13-5-11-12-8(13)7-3-2-6(9)4-10-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIJUOZZEGNVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545489-02-8 | |

| Record name | 5-bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol, followed by bromination with bromine in acetic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The triazole ring can participate in redox reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which can be used in catalysis and other applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

3-Bromo-5-(5-methyl-2H-1,2,4-triazol-3-yl)pyridine (CAS 1094483-75-6)

- Molecular Formula : C₈H₇BrN₄ (identical to the target compound).

- Key Difference : The triazole group is at position 3 of the pyridine ring instead of position 2.

5-Bromo-[1,2,4]triazolo[1,5-a]pyridine Derivatives

- Example : 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 143329-58-2; similarity score 0.71).

- Key Difference : The triazole is fused to the pyridine ring, forming a bicyclic system.

- Impact: Enhanced rigidity and π-π stacking capacity compared to the non-fused triazole in the target compound .

Functionalized 1,2,4-Triazolyl Pyridines

3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (Compound 44)

- Molecular Formula : C₂₄H₁₈ClN₅S.

- Key Features : A thioether-linked 4-chlorobenzyl group and phenylethynyl substituent on the pyridine.

- Comparison: Synthesis: Prepared via Sonogashira coupling (52% yield), contrasting with the simpler bromo-triazolyl pyridine synthesis . Activity: Anti-tubercular (MIC < 1 µg/mL vs. M. tuberculosis), suggesting that bulky substituents enhance target binding .

4-[5-((Rac)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00)

- Molecular Formula : C₂₀H₁₇ClN₆O₂.

- Key Features : Ethoxy-linked isoxazole-phenyl group.

- Comparison :

Halogen-Substituted Analogues

5-Bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline (CAS 1019441-45-2)

- Molecular Formula : C₁₀H₁₀BrN₅S.

- Key Features : Sulfur bridge and aniline group.

Biological Activity

5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety can act as a metal chelator, inhibiting enzymes that require metal ions for their activity.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For example:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antifungal against Candida albicans | |

| 5-Bromo derivatives | Broad-spectrum antibacterial |

In vitro studies indicated that this compound exhibits potent antifungal activity comparable to standard antifungal agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance:

- Mechanism : Triazoles may inhibit cancer cell proliferation by inducing apoptosis through modulation of Bcl-2 family proteins.

| Study | Findings | Reference |

|---|---|---|

| In vitro study on A431 cells | IC50 < reference drug doxorubicin | |

| Molecular dynamics simulations | Strong binding affinity to Bcl-2 protein |

These findings suggest that this compound may have potential as an anticancer agent.

Anti-inflammatory and Analgesic Effects

Triazole derivatives have also been reported to exhibit anti-inflammatory properties. For example:

This effect could be attributed to the modulation of cytokine release and inhibition of inflammatory pathways.

Case Studies

- Case Study on Antifungal Activity : A study demonstrated that this compound showed significant antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) comparable to established antifungal drugs.

- Anticancer Research : Research indicated that this compound effectively reduced cell viability in various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development.

Q & A

Basic: What are the key synthetic steps for preparing 5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine?

Answer:

The synthesis typically involves sequential heterocycle formation and halogenation. A common approach includes:

Triazole Ring Construction : Reacting a pyridine precursor with a substituted hydrazine under reflux in a polar aprotic solvent (e.g., DMF) to form the triazole moiety.

Bromination : Electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki) to introduce the bromine atom at the 5-position of the pyridine ring.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Advanced: How can reaction conditions be systematically optimized for improved yield and purity?

Answer:

Use Design of Experiments (DOE) to evaluate critical variables:

- Temperature : Higher temperatures (80–120°C) may accelerate triazole cyclization but risk decomposition.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in triazole formation, while THF or toluene may stabilize intermediates in coupling reactions.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Reaction Time : Monitor via TLC or HPLC to avoid over-reaction.

Post-optimization, validate with triplicate runs to ensure reproducibility .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and triazole protons) and methyl groups (δ 2.5–3.0 ppm).

- ESI–MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255 for C₈H₇BrN₄) .

- IR Spectroscopy : Detect triazole C=N stretches (~1600 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Advanced: How to resolve contradictions in reported optimal reaction conditions?

Answer:

Discrepancies often arise from subtle differences in starting materials or impurities. Strategies include:

- Kinetic Studies : Compare reaction rates under varying conditions.

- By-Product Analysis : Use LC-MS to identify side products (e.g., debrominated species).

- Computational Modeling : Simulate transition states to rationalize solvent or temperature effects .

Advanced: What computational methods predict physicochemical properties relevant to drug discovery?

Answer:

- Collision Cross-Section (CCS) : Predict using MOBCAL or IM-MS to assess molecular shape for membrane permeability .

- LogP Calculations : Use SwissADME or MarvinSuite to estimate lipophilicity, critical for bioavailability.

- Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) .

Basic: What purification methods are effective post-synthesis?

Answer:

- Column Chromatography : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane).

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- HPLC Prep : Reverse-phase C18 columns for challenging separations .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation : Replace bromine with Cl, F, or methyl groups to modulate electronic effects.

- Scaffold Hopping : Introduce fused rings (e.g., naphthyl) or alter triazole substitution patterns (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .

- Bioisosteres : Replace pyridine with quinoline or isoquinoline to enhance binding affinity .

Basic: How stable is this compound under varying storage conditions?

Answer:

- Thermal Stability : Store at –20°C in amber vials; decomposition occurs >100°C.

- Light Sensitivity : Protect from UV exposure to prevent bromine dissociation.

- Solvent Stability : Stable in DMSO for >6 months at 4°C; avoid aqueous buffers with high pH (>9) .

Advanced: How to troubleshoot low yields in metal-catalyzed coupling reactions?

Answer:

- Catalyst Activation : Pre-reduce Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos.

- Oxygen Sensitivity : Use Schlenk techniques or gloveboxes to exclude moisture/O₂.

- Substrate Purity : Ensure boronic acid partners are >95% pure (validate via ¹H NMR) .

Advanced: What in silico approaches evaluate bioactivity prior to wet-lab testing?

Answer:

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at triazole N) using Schrödinger Phase.

- QSAR Models : Train on datasets of triazole-containing inhibitors to predict IC₅₀ values.

- ADMET Prediction : Use pkCSM to assess toxicity risks (e.g., hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.